molecular formula C10H12ClFN2O B10825780 (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride

(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride

Cat. No.: B10825780
M. Wt: 230.66 g/mol
InChI Key: JFAYMXKBMDRFHY-SBSPUUFOSA-N
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Description

RO 5263397 hydrochloride is a potent trace amine 1 receptor agonist

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO 5263397 hydrochloride involves the formation of the oxazoline ring and the introduction of the fluorophenyl group. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing oxazolines typically involve the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for RO 5263397 hydrochloride are not widely published. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process may involve multiple steps, including synthesis, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions

RO 5263397 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of RO 5263397 hydrochloride include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from the reactions of RO 5263397 hydrochloride depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

RO 5263397 hydrochloride has several scientific research applications, including:

Mechanism of Action

RO 5263397 hydrochloride exerts its effects by acting as an agonist at trace amine 1 receptors. These receptors are involved in regulating neurotransmitter release and modulating various physiological processes. The compound increases wakefulness and reduces REM and NREM sleep duration by interacting with these receptors and influencing the associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RO 5263397 hydrochloride is unique due to its high potency and selectivity for trace amine 1 receptors. Its ability to modulate wakefulness and sleep patterns makes it a valuable tool in neuroscience research and potential therapeutic applications .

Properties

Molecular Formula

C10H12ClFN2O

Molecular Weight

230.66 g/mol

IUPAC Name

(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride

InChI

InChI=1S/C10H11FN2O.ClH/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9;/h2-4,9H,5H2,1H3,(H2,12,13);1H/t9-;/m1./s1

InChI Key

JFAYMXKBMDRFHY-SBSPUUFOSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)[C@H]2COC(=N2)N.Cl

Canonical SMILES

CC1=C(C=CC=C1F)C2COC(=N2)N.Cl

Origin of Product

United States

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